2-Bromo-4-methoxybenzyl Alcohol

Description

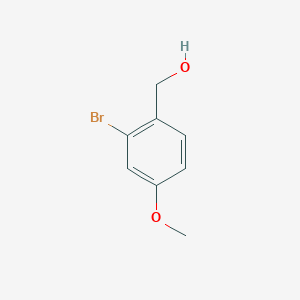

2-Bromo-4-methoxybenzyl alcohol (CAS No. 163190-79-2) is a brominated aromatic alcohol with the molecular formula C₈H₉BrO₂ and a molar mass of 217.06 g/mol . Its structure features a benzyl alcohol backbone substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity. For instance, it serves as a precursor in the synthesis of dibenzooxepines and other heterocycles via palladium-catalyzed reactions . Its methoxy group enhances electron density on the aromatic ring, influencing regioselectivity in cross-coupling reactions .

Properties

IUPAC Name |

(2-bromo-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRYBABESPGVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448446 | |

| Record name | Benzenemethanol, 2-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163190-79-2 | |

| Record name | Benzenemethanol, 2-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzyl alcohol typically involves the bromination of 4-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzyl alcohol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form 4-methoxybenzyl alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

Oxidation: 2-Bromo-4-methoxybenzaldehyde or 2-Bromo-4-methoxybenzoic acid.

Reduction: 4-Methoxybenzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-methoxybenzyl alcohol is widely utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for creating complex organic molecules. Notably, it can be transformed into:

- Oxidation Products : Such as 2-Bromo-4-methoxybenzaldehyde and 2-Bromo-4-methoxybenzoic acid.

- Reduction Products : Such as 4-Methoxybenzyl alcohol.

- Substitution Products : Leading to various substituted benzyl alcohol derivatives depending on the nucleophile used.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their biological activities, particularly in the development of anti-inflammatory and analgesic drugs. Research indicates that it can be used to synthesize small-molecule inhibitors targeting immune checkpoints, such as PD-1/PD-L1, which are crucial in cancer therapy .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes by acting on specific enzymes or receptors, potentially altering their activity.

Material Science

The compound's unique chemical properties allow it to be used in the development of new materials, including polymers and coatings. Its ability to enhance material performance makes it a valuable component in material science research .

Flavor and Fragrance Industry

As a building block in the synthesis of flavoring agents and fragrances, this compound contributes to the formulation of various consumer products. Its aromatic properties make it suitable for use in this industry .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzyl alcohol depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom and methoxy group on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions.

Molecular Targets and Pathways:

Nucleophilic Reactions: The alcohol group can act as a nucleophile, attacking electrophilic centers in other molecules.

Electrophilic Reactions: The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-4-methoxybenzyl alcohol and analogous brominated benzyl alcohols:

Key Differences and Implications :

Substituent Effects on Reactivity: The methoxy group in this compound acts as an electron-donating group, increasing the ring’s electron density and directing electrophilic substitution to specific positions . In contrast, 5-bromo-2-hydroxybenzyl alcohol () has a hydroxyl group, making it more reactive in hydrogen-bonding interactions and esterification reactions .

The hydroxyl group here plays a critical role in binding to enzyme active sites. this compound’s methoxy group may reduce direct biological activity but improve solubility for synthetic applications .

Synthetic Utility: 2-Bromo-4-methoxybenzyl bromide (a precursor to the alcohol) is used in regioselective alkylation reactions to form pyrrolidines and dibenzooxepines . 2-Bromo-4'-methoxyacetophenone () serves as a ketone intermediate for chalcone synthesis, differing from the alcohol’s nucleophilic reactivity.

Fluorinated analogs may pose unique disposal challenges due to halogen persistence .

Biological Activity

2-Bromo-4-methoxybenzyl alcohol (C₁₀H₁₃BrO₃) is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a bromine atom and a methoxy group, contribute to its biological activity. This article delves into the mechanisms of action, biochemical interactions, and potential therapeutic applications of this compound.

Target Interactions

this compound primarily interacts with enzymes and receptors in biological systems. It is known to participate in nucleophilic substitution reactions due to the presence of the benzylic alcohol functional group, which can undergo oxidation and reduction processes.

Biochemical Pathways

The compound can influence various metabolic pathways by modulating enzyme activity. For example, it may alter the phosphorylation status of proteins involved in signal transduction, thereby affecting cellular signaling networks.

Chemical Reactivity

This compound undergoes several significant chemical reactions:

- Oxidation : The alcohol group can be oxidized to form 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction : The bromine atom can be reduced to yield 4-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, leading to new derivatives depending on the nucleophile used .

Biological Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 10 | 100 |

The compound's activity is dose-dependent, demonstrating greater inhibition at higher concentrations .

Case Studies

- Antimicrobial Activity : In a study examining the antimicrobial effects of various benzyl alcohol derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that its structural modifications enhance its interaction with bacterial cell walls, leading to increased permeability and cell lysis .

- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes by this compound revealed that it could effectively inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and metabolism in therapeutic settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is insoluble in water, which may affect its bioavailability when administered orally. Its stability is influenced by environmental factors; therefore, it should be stored away from oxidizing agents and kept in cool, dry conditions .

Q & A

Q. What statistical approaches are suitable for reproducibility in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., time, temperature, stoichiometry). ANOVA analysis identifies critical variables, while RSD (<5%) across triplicate runs ensures reproducibility. For scale-up, apply QbD principles to maintain critical quality attributes (CQAs) like purity and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.